1-(2-hydroxyethyl)cyclopentane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . This compound is characterized by a cyclopentane ring substituted with a hydroxyethyl group and a carboxylic acid group. It is known for its versatile applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst, resulting in the formation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-carboxyethyl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and interaction with biological molecules .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Similar in structure but lacks the hydroxyethyl group.
2-Cyclopentene-1-carboxylic acid: Contains a double bond in the cyclopentane ring.
Uniqueness: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
740038-63-5 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c9-6-5-8(7(10)11)3-1-2-4-8/h9H,1-6H2,(H,10,11) |
InChI Key |
PQKQWMVDKRDMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.